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Compound of Interest

Compound Name: C16 PEG2000 Ceramide

Cat. No.: B15573570

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the
utilization of C16 PEG2000 Ceramide in the formulation of nanocarriers for targeted drug
delivery. C16 PEG2000 Ceramide, a PEGylated lipid, is a critical component in the
development of stealth liposomes and lipid nanoparticles, enhancing their stability, circulation
time, and targeting efficiency.

Introduction to C16 PEG2000 Ceramide

C16 PEG2000 Ceramide is an amphiphilic molecule consisting of a C16 ceramide lipid anchor
and a hydrophilic polyethylene glycol (PEG) chain with an average molecular weight of 2000
Daltons.[1] The ceramide moiety provides stable integration into the lipid bilayer of
nanoparticles, while the PEG chain creates a hydrophilic corona on the nanoparticle surface.
This "stealth" characteristic reduces recognition by the mononuclear phagocyte system (MPS),
thereby prolonging systemic circulation and increasing the probability of reaching the target
tissue.[2] Furthermore, ceramide itself is a bioactive molecule implicated in inducing cellular
apoptosis and autophagy, which can offer synergistic therapeutic effects in cancer therapy.[3][4]

[5]

Key Applications

o Stealth Liposome Formulation: Incorporation of C16 PEG2000 Ceramide into liposomal
formulations prevents their rapid clearance from circulation, leading to improved drug
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accumulation at the target site through the enhanced permeability and retention (EPR) effect
in tumors.

o Targeted Drug Delivery: The PEGylated surface can be functionalized with targeting ligands
(e.g., antibodies, peptides, aptamers) to facilitate active targeting to specific cells or tissues.

o Co-delivery Systems: C16 PEG2000 Ceramide-containing nanoparticles can be used to co-
deliver chemotherapeutic agents and ceramide, potentially overcoming drug resistance and
enhancing therapeutic efficacy.[3]

o Gene Delivery: These nanopatrticles are also suitable carriers for nucleic acid-based
therapeutics like siRNA, protecting them from degradation and facilitating their delivery to
target cells.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies utilizing PEGylated
ceramide and similar lipid-based nanoparticle formulations.

Table 1: Nanoparticle Formulation and Physicochemical Characterization
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Formulation
Component
s (Molar
Ratio)

Nanoparticl
e Type

Average
Size (nm)

Polydispers
ity Index
(PDI)

Zeta
Potential
(mvV)

Reference

DSPE-
PEG2000 /
Soluplus (1:1

wiw)

Micelle-like

particles

116.6

0.112

-13.7

[6]

DSPE-
PEG2000 /
Soluplus (4:1

wiw)

Micelle-like

particles

128.1

0.295

-28.1

[6]

DSPE-
PEG2000 /
Soluplus
(10:1 wiw)

Micelle-like

particles

36.5

0.900

-28.5

[6]

CSL3/DSPC
/ Chol / Cer-
PEG
(50:10:37.5:2.
5)

LNP

~300 (DLS),
~160 (NTA)

[7]

SM-102 /
DSPC / Chol
/ Cer-PEG
(50:10:37.5:2.
5)

LNP

~100-150

[7]

Table 2: Drug Loading and Release Kinetics of Doxorubicin (DOX)
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Formulation

Drug Loading
Efficiency (%)

Encapsulation
Efficiency (%)

Release Profile Reference

DOX-Lip-C6

Biphasic, with a

slightly faster
>90% release than [3]
ceramide-free

liposomes.

DOX-Lip-C12

Biphasic, similar

release profile to
>90% ] [3]

ceramide-free

liposomes.

F9 (Soyalecithin,
Cholesterol,
DSPE-
MPEG2000)

Sustained
release up to

96.45 + 0.95 . [8]
41.45% in 8

hours.

F3 (Soyalecithin,

Cholesterol)

>97% release in
88.92 (9]
8 hours.

Table 3: In Vivo Biodistribution of PEGylated Nanoparticles in Mice
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Organ with
. . Highest Tumor
Nanoparticle Targeting ) )
. Accumulation Accumulation Reference
Type Ligand
(24h post- (%IDIg)
injection)
PLGA-PEG None Liver, Spleen ~5 [2]
Gold
Nanoparticles AS1411 Liver, Spleen ~2 (at 24h) [10]
(10nm) with PEG
Mixed Shell
Micelles (PEG- None Liver, Spleen ~3 (at 24h) [5]
75)
) ~2.2-fold higher
Ceramide-PEG ]
None Liver, Lungs than naked [2]
NPs
siRNA

Experimental Protocols

Protocol for Liposome Formulation using Thin-Film

Hydration

This protocol describes the preparation of C16 PEG2000 Ceramide-containing liposomes

using the thin-film hydration method followed by extrusion.

Materials:

e Primary phospholipid (e.g., DSPC, DPPC)

e Cholesterol

e C16 PEG2000 Ceramide

e Drug to be encapsulated (e.g., Doxorubicin)

e Chloroform and Methanol (2:1 v/v)
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Hydration buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.4)

Round-bottom flask

Rotary evaporator

Water bath

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

e Lipid Film Preparation:

o Dissolve the desired amounts of the primary phospholipid, cholesterol, and C16 PEG2000
Ceramide in a chloroform:methanol mixture in a round-bottom flask. A typical molar ratio
is 55:40:5 (phospholipid:cholesterol:PEG-lipid).

o If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids.

o Attach the flask to a rotary evaporator.

o Immerse the flask in a water bath set to a temperature above the phase transition
temperature of the lipids (e.g., 65°C).

o Rotate the flask and gradually reduce the pressure to evaporate the organic solvent,
forming a thin, uniform lipid film on the inner surface of the flask.

o Continue to dry the film under high vacuum for at least 2 hours to remove any residual
solvent.[11][12]

e Hydration:

o Add the hydration buffer (pre-heated to the same temperature as the water bath) to the
flask containing the lipid film.[11] If encapsulating a hydrophilic drug, dissolve it in the
hydration buffer.

© 2025 BenchChem. All rights reserved. 6/15 Tech Support


https://www.benchchem.com/product/b15573570?utm_src=pdf-body
https://www.benchchem.com/product/b15573570?utm_src=pdf-body
https://www.mdpi.com/2306-5354/12/4/362
https://ouci.dntb.gov.ua/en/works/lexLdyk4/
https://www.mdpi.com/2306-5354/12/4/362
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573570?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming
multilamellar vesicles (MLVSs). This may take 30-60 minutes.[12]

e Extrusion (Sizing):

o Assemble the extruder with the desired pore size polycarbonate membranes (e.g., 100
nm).

o Transfer the MLV suspension to the extruder.

o Force the suspension through the membranes multiple times (e.g., 11-21 times) to form
small unilamellar vesicles (SUVs) with a uniform size distribution.[13]

o Store the resulting liposome suspension at 4°C.

Protocol for Nanoparticle Characterization

4.2.1. Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering
(DLS)

Equipment:
e DLS instrument (e.g., Malvern Zetasizer)
e Cuvettes
Procedure:

o Dilute a small aliquot of the nanopatrticle suspension in the hydration buffer to an appropriate
concentration to ensure a stable count rate (typically between 150k and 250k counts per
second).[14]

o Transfer the diluted sample to a clean cuvette.
e Place the cuvette in the DLS instrument.

o Allow the sample to equilibrate to the instrument's temperature (e.g., 25°C).
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o Perform the measurement according to the instrument's software instructions. The
instrument will report the Z-average diameter (particle size) and the PDI. A PDI value below
0.3 is generally considered acceptable for drug delivery applications.

4.2.2. Zeta Potential Measurement

Equipment:

o Zeta potential analyzer (often integrated with a DLS instrument)
o Specific folded capillary cells

Procedure:

» Dilute the nanoparticle suspension in an appropriate medium, typically 10 mM NacCl, to
ensure sufficient conductivity for the measurement.

» Load the sample into the folded capillary cell, ensuring no air bubbles are trapped.
e Place the cell into the instrument.

o Perform the measurement. The instrument applies an electric field and measures the
electrophoretic mobility of the particles to calculate the zeta potential.[2][9] A zeta potential of
+30 mV is generally considered to indicate a stable suspension.[10]

Protocol for Quantification of Drug Loading

This protocol describes an indirect method to determine drug loading content (DLC) and
encapsulation efficiency (EE).

Materials:

» Ultracentrifuge or centrifugal filter units

o Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
e Lysis buffer (e.g., PBS with 1% Triton X-100)

Procedure:
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Separation of Free Drug:
o Take a known volume of the drug-loaded nanoparticle suspension.

o Separate the nanoparticles from the aqueous phase containing the unencapsulated drug
using ultracentrifugation or a centrifugal filter unit.

Quantification of Unencapsulated Drug:

o Measure the concentration of the drug in the supernatant/filtrate using a pre-established
standard curve on a spectrophotometer or HPLC. This gives the amount of
unencapsulated drug.

Quantification of Total Drug:

o Take the same initial volume of the drug-loaded nanoparticle suspension and lyse the
nanoparticles by adding a lysis buffer. This will release the encapsulated drug.

o Measure the total drug concentration in the lysed suspension.

Calculation:

o Encapsulation Efficiency (EE %): EE (%) = [(Total Drug - Unencapsulated Drug) / Total
Drug] x 100

o Drug Loading Content (DLC %): DLC (%) = [(Total Drug - Unencapsulated Drug) / Total
Lipid Weight] x 100

Protocol for In Vitro Cytotoxicity Assessment (MTT
Assay)

This protocol assesses the effect of C16 PEG2000 Ceramide-containing nanoparticles on cell
viability.

Materials:

o Target cancer cell line
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o Complete cell culture medium
e 96-well plates

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCI)
e Microplate reader

Procedure:

e Cell Seeding:

o Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to
adhere overnight.

e Treatment:

o Prepare serial dilutions of the drug-loaded nanoparticles, empty nanoparticles, and free
drug in the cell culture medium.

o Remove the old medium from the wells and add 100 puL of the treatment solutions. Include
untreated cells as a control.

o Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
e MTT Addition and Incubation:
o After the incubation period, add 10 pL of the MTT solution to each well.

o Incubate the plate for another 2-4 hours at 37°C, allowing the viable cells to reduce the
yellow MTT to purple formazan crystals.

e Solubilization and Measurement:

o Add 100 pL of the solubilization solution to each well to dissolve the formazan crystals.
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o Gently pipette to ensure complete dissolution.

o Measure the absorbance at a wavelength of 570 nm using a microplate reader.

o Data Analysis:

o Calculate the percentage of cell viability for each treatment group relative to the untreated
control group.

o Plot the cell viability against the drug concentration to determine the IC50 value (the
concentration of the drug that inhibits 50% of cell growth).

Visualizations
Signaling Pathways
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Caption: Ceramide-induced signaling pathways for apoptosis and autophagy.

Experimental Workflow
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Caption: General experimental workflow for developing ceramide-based nanoparticles.
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Caption: Logical flow of targeted drug delivery using PEGylated nanopatrticles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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